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Compound of Interest

Compound Name: 4-Heptanol

Cat. No.: B146996 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 4-Heptanol,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. Detailed experimental protocols and data visualizations are presented to support

researchers, scientists, and drug development professionals in the characterization of this

compound.

Data Presentation
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 4-Heptanol.

Table 1: ¹H NMR Spectroscopic Data for 4-Heptanol
Note: Data is predicted and may vary based on solvent and experimental conditions.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.6 m 1H H-4 (CH-OH)

~1.7 s 1H OH

~1.4 m 8H
H-2, H-3, H-5, H-6

(CH₂)

~0.9 t 6H H-1, H-7 (CH₃)
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Table 2: ¹³C NMR Spectroscopic Data for 4-Heptanol
Note: Data is predicted and may vary based on solvent and experimental conditions.

Chemical Shift (δ) ppm Carbon Assignment

~72 C-4 (CH-OH)

~39 C-3, C-5

~19 C-2, C-6

~14 C-1, C-7

Table 3: Infrared (IR) Spectroscopy Peak List for 4-
Heptanol

Wavenumber (cm⁻¹) Intensity Assignment

~3330 Strong, Broad O-H stretch (alcohol)

~2958, 2931, 2872 Strong C-H stretch (alkane)

~1466 Medium C-H bend (alkane)

~1118 Medium
C-O stretch (secondary

alcohol)

Table 4: Mass Spectrometry (MS) Fragmentation Data for
4-Heptanol
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m/z Relative Intensity Proposed Fragment

116 Low [M]⁺ (Molecular Ion)

98 Low [M-H₂O]⁺

73 High
[CH(OH)CH₂CH₂CH₃]⁺ or

[CH(OH)CH₂CH₃]⁺

55 High [C₄H₇]⁺

43 Medium [C₃H₇]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 4-Heptanol is prepared by dissolving approximately 5-10

mg of the neat liquid in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR

spectrometer, for instance, a 400 MHz instrument.

¹H NMR Acquisition: The ¹H NMR spectrum is recorded with a sufficient number of scans to

achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is used between

pulses.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse

sequence to simplify the spectrum to single lines for each unique carbon atom. A larger

number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required

compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the internal

standard (TMS).
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Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 4-Heptanol, a neat spectrum can be obtained.

A single drop of the liquid is placed between two sodium chloride (NaCl) or potassium

bromide (KBr) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR)

accessory can be used by placing a drop of the sample directly on the ATR crystal.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)

is first collected. Then, the spectrum of the 4-Heptanol sample is recorded. The instrument

scans the mid-infrared range, typically from 4000 to 400 cm⁻¹.

Data Processing: The final IR spectrum is presented as a plot of transmittance or

absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: 4-Heptanol, being a volatile liquid, is typically introduced into the mass

spectrometer via Gas Chromatography (GC-MS). A dilute solution of the sample in a volatile

solvent (e.g., dichloromethane or hexane) is injected into the GC.

Gas Chromatography (GC): The sample is vaporized and separated from the solvent and

any impurities on a capillary column (e.g., a non-polar DB-5ms column). The GC oven

temperature is programmed to ramp up to ensure good separation.

Ionization: As the 4-Heptanol elutes from the GC column, it enters the ion source of the

mass spectrometer. Electron Ionization (EI) is a common method used, where the molecules

are bombarded with high-energy electrons (typically 70 eV), causing ionization and

fragmentation.

Mass Analysis: The resulting positively charged fragments are accelerated and separated

based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
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Detection: A detector records the abundance of each fragment at a specific m/z value,

generating the mass spectrum.

Visualizations
The following diagrams illustrate the logical relationships and workflows in the spectroscopic

analysis of 4-Heptanol.
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To cite this document: BenchChem. [Spectroscopic Analysis of 4-Heptanol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146996#spectroscopic-data-of-4-heptanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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